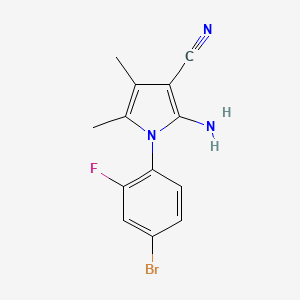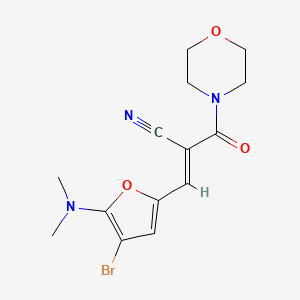
3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile is a synthetic organic compound that features a furan ring substituted with bromine and dimethylamino groups, a morpholine ring, and an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized and functionalized with bromine and dimethylamino groups.
Introduction of the acrylonitrile group: This can be achieved through a Knoevenagel condensation reaction between a furan aldehyde derivative and malononitrile.
Attachment of the morpholine ring: The morpholine ring can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The bromine atom on the furan ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include furanones or carboxylic acids.
Reduction: Products may include primary amines.
Substitution: Products may include substituted furans with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry:
Medicine
Pharmacology: Investigated for its potential biological activity and therapeutic effects.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylamide
- 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(piperidine-4-carbonyl)acrylonitrile
Uniqueness
The unique combination of functional groups in 3-(4-Bromo-5-(dimethylamino)furan-2-yl)-2-(morpholine-4-carbonyl)acrylonitrile may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H16BrN3O3 |
|---|---|
Peso molecular |
354.20 g/mol |
Nombre IUPAC |
(E)-3-[4-bromo-5-(dimethylamino)furan-2-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C14H16BrN3O3/c1-17(2)14-12(15)8-11(21-14)7-10(9-16)13(19)18-3-5-20-6-4-18/h7-8H,3-6H2,1-2H3/b10-7+ |
Clave InChI |
NYQFHWBMGHJMNY-JXMROGBWSA-N |
SMILES isomérico |
CN(C)C1=C(C=C(O1)/C=C(\C#N)/C(=O)N2CCOCC2)Br |
SMILES canónico |
CN(C)C1=C(C=C(O1)C=C(C#N)C(=O)N2CCOCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Cyanomethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B15207238.png)

![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)
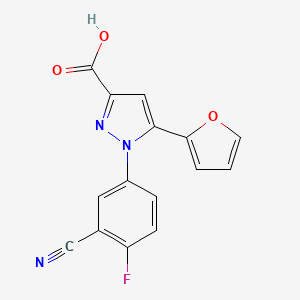
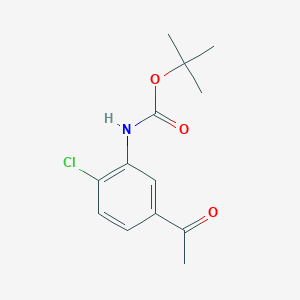
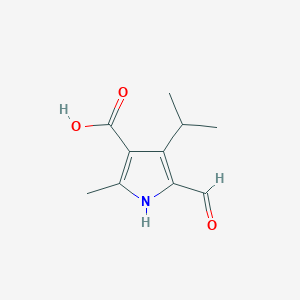

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
![4-(Methylthio)benzo[d]oxazole-2-carboxylic acid](/img/structure/B15207286.png)

